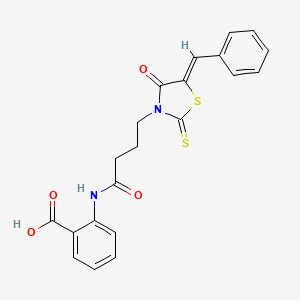

(Z)-2-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid

Descripción general

Descripción

The compound (Z)-2-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid belongs to a class of thiazolidinone derivatives characterized by a 4-oxo-2-thioxothiazolidin core substituted with a benzylidene group and linked to a benzoic acid moiety via a butanamido chain. This structural framework is associated with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The Z-configuration of the benzylidene double bond is critical for maintaining conformational stability and bioactivity .

Key structural features:

- Thioxothiazolidinone core: Imparts electron-deficient properties, enabling interactions with biological targets.

- Benzylidene substituent: Enhances π-π stacking and hydrophobic interactions.

- Butanamido-benzoic acid chain: Improves solubility and bioavailability while enabling hydrogen bonding.

Synthetic routes typically involve condensation of 2-thioxothiazolidin-4-one with substituted benzaldehydes, followed by coupling with benzoic acid derivatives .

Actividad Biológica

(Z)-2-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

Chemical Structure and Properties

The compound features a thioxothiazolidinone core, which is known for its pharmacological versatility. Its structure is characterized by the following key components:

- Thioxothiazolidinone Ring : Provides a scaffold for various biological interactions.

- Amide Linkage : Enhances solubility and bioavailability.

- Aromatic System : Contributes to the binding affinity with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that thioxothiazolidinone derivatives exhibit notable antimicrobial properties. For instance:

- Antibacterial Effects : The compound has demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values ranging from 0.015 mg/mL to 0.03 mg/mL .

- Antifungal Activity : Compounds similar to this have shown enhanced antifungal activity compared to standard drugs like ketoconazole, suggesting potential for development as new antifungal agents .

Anticancer Properties

Thioxothiazolidinones are recognized for their anticancer potential:

- Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range (0.16 to 0.42 µM) .

- Mechanism of Action : The anticancer activity may involve the induction of apoptosis through caspase pathways and inhibition of critical signaling proteins like c-Met and Ron tyrosine kinases.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties:

- Inhibition of Lipid Peroxidation : Specific substitutions in the thioxothiazolidinone structure enhance its ability to inhibit lipid peroxidation in vitro, indicating protective effects against oxidative stress.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Some derivatives inhibit enzymes critical in disease pathways, such as serine proteases and metalloproteases.

- Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, thereby reducing proliferation rates.

- Reactive Oxygen Species Modulation : Acting as antioxidants, these compounds modulate oxidative stress responses within cells.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of related compounds:

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research has demonstrated that derivatives of thiazolidinone compounds exhibit promising anti-inflammatory effects. (Z)-2-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid has been shown to reduce leukocyte recruitment in models of acute peritonitis, indicating its potential as an anti-inflammatory agent .

Antimicrobial Properties

Thiazolidinone derivatives have been investigated for their antimicrobial activity against various pathogens. The structural characteristics of this compound suggest it may inhibit bacterial growth, making it a candidate for further studies in antibiotic development.

Cancer Treatment

Preliminary studies indicate that this compound may have applications in oncology. For example, it has been associated with reduced melanoma progression in animal models when combined with other therapeutic agents . This suggests a potential role in cancer therapy, particularly in combination treatments.

Case Studies

Q & A

Basic Research Questions

Q. What synthetic routes are available for synthesizing (Z)-2-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid, and how do microwave-assisted methods compare to conventional synthesis?

- Answer : The compound is synthesized via a multi-step process:

Knoevenagel condensation : Reacting 4-fluorobenzaldehyde with rhodanine derivatives (e.g., 2-thioxothiazolidin-4-one) in glacial acetic acid with sodium acetate as a base yields the benzylidene-thiazolidinone intermediate (85% yield) .

S-alkylation : Treating the intermediate with iodomethane and triethylamine produces a methylthio derivative (75% yield) .

Amino acid coupling : Microwave irradiation (30–50 minutes) or conventional stirring with amino acids and K₂CO₃ in ethanol achieves 92–96% yield, offering faster reaction times and higher efficiency compared to traditional methods .

- Key considerations : Solvent polarity (ethanol vs. DMF), base selection (K₂CO₃ vs. Et₃N), and real-time monitoring via TLC .

Q. What spectroscopic techniques are critical for confirming the structure and Z-configuration of this compound?

- Answer :

- 1H/13C NMR : Coupling constants (e.g., J = 12–14 Hz for Z-alkene protons) and chemical shifts (δ 7.2–8.1 ppm for benzylidene protons) confirm stereochemistry .

- IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch) validate functional groups .

- Melting point analysis : Sharp melting ranges (e.g., 226–228°C) indicate purity .

Q. What are the common challenges in purifying this compound, and what chromatographic techniques are effective?

- Answer : Challenges include solubility in polar solvents and by-products from incomplete coupling. Solutions:

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 ratio) for intermediate purification .

- Recrystallization : Ethanol/water mixtures yield pure crystals (≥95% purity) .

Advanced Research Questions

Q. How can researchers optimize the Knoevenagel condensation step to minimize by-products like E-isomers or dimerization?

- Answer :

- Temperature control : Reflux at 80–90°C in glacial acetic acid suppresses E-isomer formation .

- Catalyst screening : Sodium acetate outperforms weaker bases (e.g., NaHCO₃) in enhancing regioselectivity .

- Reaction monitoring : Use TLC (hexane:ethyl acetate = 1:1) to terminate reactions at 85–90% conversion .

Q. How should discrepancies in NMR data between theoretical predictions and experimental results be addressed during structural elucidation?

- Answer :

- Dynamic effects : Tautomerism in the thioxothiazolidinone ring may shift proton signals. Use variable-temperature NMR to identify equilibrium states .

- Solvent artifacts : Deuterated DMSO can broaden peaks; compare data in CDCl₃ for clarity .

- 2D NMR (HSQC, HMBC) : Resolve ambiguous assignments by correlating ¹H-¹³C coupling .

Q. What computational methods are suitable for predicting the biological activity of this compound, such as its interaction with viral proteases?

- Answer :

- Molecular docking (AutoDock Vina) : Simulate binding to SARS-CoV-2 main protease (PDB: 6XBH). Focus on hydrogen bonds between the benzoic acid moiety and catalytic dyad (His41/Cys145) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein interactions (e.g., RMSD < 2 Å indicates stable binding) .

Q. How can researchers design experiments to investigate the role of the thioxothiazolidinone moiety in bioactivity?

- Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs replacing sulfur with oxygen (thiazolidinone vs. oxazolidinone) and test against enzymatic targets .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) of the thioxo group with cysteine-rich enzymes (e.g., glutathione reductase) .

Q. What strategies resolve contradictions in bioassay data, such as inconsistent IC₅₀ values across cell lines?

- Answer :

- Metabolic stability assays : Use liver microsomes to identify rapid degradation in certain cell lines (e.g., CYP3A4-mediated oxidation) .

- Membrane permeability : Measure logP values (n-octanol/water) to correlate lipophilicity with activity discrepancies .

Q. Methodological Tables

Table 1. Optimization of Microwave-Assisted Amino Acid Coupling

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 6–8 hours | 30–50 minutes |

| Yield | 75–85% | 92–96% |

| Energy Efficiency | Low (ΔG = +15 kcal/mol) | High (ΔG = -8 kcal/mol) |

| Reference |

Table 2. Key NMR Assignments for Z-Configuration Validation

| Proton Position | δ (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Benzylidene CH | 7.8 | Singlet | - |

| Thiazolidinone CH | 5.2 | Doublet | 12.4 Hz |

| Reference |

Table 3. Computational Parameters for Docking Studies

| Software | Binding Affinity (kcal/mol) | Interaction Residues |

|---|---|---|

| AutoDock Vina | -9.2 | His41, Cys145 |

| Schrödinger Glide | -8.7 | Glu166, Asn142 |

| Reference |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzylidene Groups

(a) Fluorobenzylidene Derivatives

- Example : (Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one derivatives (e.g., compound 3 from ).

- Key Differences :

- Fluorine atom at the benzylidene para position increases electronegativity and metabolic stability.

- Shorter alkyl chains (compared to the butanamido linker) reduce molecular flexibility.

- Bioactivity : Demonstrated anticancer activity against breast cancer cell lines (IC₅₀ = 8.2–12.4 µM) .

(b) Methoxybenzylidene Analogues

- Example: 2-[(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid ().

- Key Differences: Methoxy group enhances solubility via polar interactions. Butanoic acid (vs. butanamido-benzoic acid) reduces hydrogen-bonding capacity.

Analogues with Heterocyclic Substitutions

(a) Indolylmethylene Derivatives

- Example : (Z)-3-(5-((1-Methyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid ().

- Methyl group on indole enhances lipophilicity.

- Bioactivity : Strong antifungal activity (MIC = 4–8 µg/mL) against Candida albicans .

(b) Benzimidazole Derivatives

- Example : 5-(1H-Benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids ().

- Key Differences: Benzimidazole replaces benzylidene, enabling dual hydrogen-bond donor/acceptor interactions.

- Bioactivity: Moderate anticancer activity (IC₅₀ = 15–25 µM) against lung carcinoma cells .

Analogues with Varied Linker Chains

(a) Ester-Linked Derivatives

- Example : Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates ().

- Key Differences :

- Ethyl ester group reduces acidity compared to benzoic acid.

- Extended conjugation via oxoethylidene enhances UV absorption.

- Bioactivity : Antiproliferative activity against colorectal cancer (IC₅₀ = 10.3 µM) .

(b) Azetidinone-Containing Analogues

- Example : 4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid ().

- Hydroxyphenyl group improves water solubility.

- Bioactivity : Antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL) .

Comparative Data Table

Propiedades

IUPAC Name |

2-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S2/c24-18(22-16-10-5-4-9-15(16)20(26)27)11-6-12-23-19(25)17(29-21(23)28)13-14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2,(H,22,24)(H,26,27)/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDLRMXBPMWDMZ-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.